molecular formula C8H11ClN2O2S B1282146 N-(2-Aminoethyl)-4-chlorobenzenesulfonamide CAS No. 83019-90-3

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide

Cat. No.: B1282146
CAS No.: 83019-90-3
M. Wt: 234.7 g/mol
InChI Key: MWEBCGQFQBAAJP-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide (CAS: 83019-90-3) is a sulfonamide derivative characterized by a 4-chlorobenzenesulfonamide group linked to a 2-aminoethyl moiety via a sulfonamide bond.

Properties

IUPAC Name

N-(2-aminoethyl)-4-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c9-7-1-3-8(4-2-7)14(12,13)11-6-5-10/h1-4,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEBCGQFQBAAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515724
Record name N-(2-Aminoethyl)-4-chlorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83019-90-3
Record name N-(2-Aminoethyl)-4-chlorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction with Ethylenediamine

The most straightforward method involves reacting 4-chlorobenzenesulfonyl chloride with ethylenediamine in the presence of a base.

Procedure :

  • Reagents : 4-Chlorobenzenesulfonyl chloride (5 mmol), ethylenediamine (10 mmol), triethylamine (30 mmol).
  • Solvent : Dichloromethane (20 mL).
  • Conditions : Dropwise addition at 0°C, stirred at room temperature for 18 hours.
  • Workup : Washed with NaHCO₃, dried over Na₂SO₄, and concentrated.
  • Yield : 89% after purification.

Key Advantages :

  • Minimal steps and high yield.
  • Scalable for industrial production.

Multi-Step Synthesis via Intermediate Protection

Acetylation-Chlorosulfonation-Amination Sequence

A patent outlines a five-step synthesis starting from β-phenethylamine:

Step 1: Acetylation

  • Reagents : β-Phenethylamine, acetic anhydride (1:1.25 molar ratio).
  • Conditions : Reflux in glacial acetic acid for 12 hours.
  • Intermediate : N-Acetyl-β-phenethylamine.

Step 2: Chlorosulfonation

  • Reagents : Chlorosulfonic acid (1:3 molar ratio with acetylate).
  • Conditions : 60–70°C for 2–4 hours.
  • Intermediate : 4-(2-Acetamidoethyl)benzenesulfonyl chloride.

Step 3: Amination

  • Reagents : Ammonia or substituted amines.
  • Solvent : Dichloromethane.
  • Yield : 90% for sulfonamide intermediate.

Step 4: Hydrolysis

  • Reagents : 6N HCl.
  • Conditions : Reflux for 6 hours.
  • Product : N-(2-Aminoethyl)-4-chlorobenzenesulfonamide.

Overall Yield : 75–85%.

Reductive Methods for Nitro Precursors

Reduction of 4-Nitro-N-(2-Aminoethyl)benzenesulfonamide

A two-step approach using nitro reduction:

Step 1: Sulfonation

  • Reagents : 4-Nitrobenzenesulfonamide, Sn granules, HCl.
  • Conditions : Reflux in ethanol/water for 3.5–6 hours.
  • Intermediate : 4-Aminobenzenesulfonamide.

Step 2: Alkylation

  • Reagents : 2-Chloroethylamine, K₂CO₃.
  • Solvent : DMF.
  • Yield : 98%.

Alternative Reducing Agents :

  • Iron/HCl : 90% yield in methanol/water at pH 2.0.

Comparative Analysis of Methods

Table 1. Key Preparation Routes and Performance

Method Starting Material Key Reagents Yield Scalability
Direct Sulfonamide 4-Chlorobenzenesulfonyl chloride Ethylenediamine 89% High
Multi-Step β-Phenethylamine Chlorosulfonic acid 75–85% Moderate
Reductive 4-Nitrobenzenesulfonamide Sn/HCl 98% High

Table 2. Reaction Optimization Insights

Parameter Optimal Range Impact on Yield
Temperature 0–25°C (amination) Prevents side reactions
Solvent Dichloromethane/DMF Enhances solubility
Stoichiometry 1:1.2 (sulfonyl chloride:amine) Maximizes conversion

Characterization and Quality Control

  • ¹H NMR : δ 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.26 (d, J = 8.0 Hz, 2H, Ar-H), 3.49 (q, J = 6.0 Hz, 2H, CH₂NH), 2.88 (t, J = 6.5 Hz, 2H, CH₂SO₂).
  • HRMS : m/z 234.7 [M+H]⁺.

Industrial-Scale Considerations

  • Waste Management : Patents emphasize recycling HCl and sulfonic acid byproducts.
  • Cost Efficiency : Direct sulfonamide formation avoids costly intermediates.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom on the aromatic ring undergoes nucleophilic aromatic substitution (NAS) under alkaline or catalytic conditions. The electron-withdrawing sulfonamide group (-SO₂NH-) activates the ring for substitution at the para position relative to the chlorine atom.

Reaction TypeConditionsProductYieldReference
NAS with NH₃Ethanol, reflux, 6h4-Aminobenzenesulfonamide derivative75%
NAS with OH⁻NaOH (25%), reflux4-Hydroxybenzenesulfonamide derivative55%

Key Findings :

  • Chlorine substitution is facilitated by the sulfonamide group’s electron-withdrawing effect, directing nucleophiles to the para position.
  • Reaction rates depend on the nucleophile’s strength and solvent polarity .

Reactivity at the Sulfonamide Group

The sulfonamide group (-SO₂NH-) participates in hydrolysis and alkylation reactions.

Hydrolysis

Under acidic or basic conditions, the sulfonamide bond cleaves:

  • Acidic Hydrolysis : Concentrated HCl at 100°C yields 4-chlorobenzenesulfonic acid and ethylenediamine hydrochloride .
  • Basic Hydrolysis : NaOH (25%) produces sodium 4-chlorobenzenesulfinate and free amine .
ConditionsProductsYieldReference
6N HCl, reflux4-Chlorobenzenesulfonic acid + Ethylenediamine83%
25% NaOH, 60°CSodium 4-chlorobenzenesulfinate75%

Mechanistic Insight :
Hydrolysis proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water.

Acylation of the Aminoethyl Group

The primary amine (-NH₂) in the aminoethyl side chain undergoes acylation with acyl chlorides or anhydrides:

ReagentConditionsProductYieldReference
Acetic anhydrideRT, DMFN-Acetylated derivative95%
Chloroacetyl chloride0°C, DCMN-Chloroacetylated derivative98%

Applications :

  • Acylated derivatives are intermediates in synthesizing carbonic anhydrase inhibitors .
  • Enhanced lipophilicity improves membrane permeability for pharmacological studies.

Complexation with Metal Ions

The sulfonamide and amine groups act as ligands for metal ions, forming coordination complexes:

Metal IonConditionsComplex TypeApplicationReference
Cu²⁺Aqueous ethanol, pH 7Octahedral complexAntimicrobial agents
Zn²⁺Methanol, 25°CTetrahedral complexEnzyme inhibition studies

Notable Data :

  • Cu²⁺ complexes exhibit antibacterial activity against E. coli (MIC = 12.5 µg/mL).
  • Zn²⁺ complexes inhibit carbonic anhydrase IX (IC₅₀ = 10.93 nM) .

Cross-Coupling Reactions

The aromatic chloro group participates in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura):

CatalystConditionsProductYieldReference
Pd(PPh₃)₄DMF, 80°CBiaryl sulfonamide64%

Significance :

  • Enables synthesis of biphenyl derivatives for anticancer research .

Reaction with Isocyanates

The aminoethyl group reacts with isocyanates to form urea derivatives :

IsocyanateConditionsProductYieldReference
4-Trifluorophenyl isocyanateToluene, 60°CUrea-linked sulfonamide60%

Biological Relevance :

  • Urea derivatives show antiproliferative activity against SK-MEL-5 melanoma cells (GI₅₀ = 0.49 µM) .

Scientific Research Applications

Pharmaceutical Synthesis

Sulfonylurea Hypoglycemic Agents

One of the primary applications of N-(2-Aminoethyl)-4-chlorobenzenesulfonamide is as an intermediate in the synthesis of sulfonylurea hypoglycemic agents. These agents are crucial in the management of type 2 diabetes mellitus. The compound can be synthesized through a method involving acetylation, chlorosulfonation, amination, hydrolysis, and purification. This process allows for the efficient production of sulfonylureas such as glipizide, glimepiride, gliquidone, and glibenclamide .

The synthesis method is noted for its cost-effectiveness and high yield, making it suitable for industrial application. The use of readily available raw materials and a simplified reaction process enhances its feasibility for large-scale production .

Mechanistic Insights

Biochemical Mechanisms

The biochemical mechanisms underlying the activity of this compound and its derivatives involve interactions with specific cellular targets. For example, sulfonamides can inhibit bacterial folic acid synthesis by blocking the enzyme dihydropteroate synthase, which is critical for bacterial growth . This mechanism highlights the compound's utility in developing new antimicrobial agents.

Case Studies

Synthesis Case Study

A detailed case study on the synthesis of 4-(2-aminoethyl)benzsulfamide illustrates the practical application of this compound in pharmaceutical chemistry. The study outlines a multi-step synthetic route that emphasizes efficiency and yield optimization while utilizing environmentally friendly practices .

Antimicrobial Efficacy Case Study

In another case study focusing on antimicrobial efficacy, derivatives of this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens. Results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics, showcasing their potential as alternative therapeutic agents in treating infections .

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Antimicrobial Agents

  • Hybrid quinoline-4-chlorobenzenesulfonamide complexes (): Compound [Ni(N-(quinoline-8-yl)-4-chloro-benzenesulfonamide)₂] (4e) shows specific activity against Staphylococcus aureus (11 mm inhibition zone). The quinoline moiety enhances lipophilicity and membrane penetration, a feature absent in the target compound .
  • N-Acylated 4-chloro-2-mercaptobenzenesulfonamides ():
    These derivatives, functionalized with chalcone groups, exhibit broad-spectrum antibacterial activity. The addition of a mercapto (-SH) group at the 2-position introduces redox-active sites, contrasting with the target compound’s unmodified sulfonamide structure .

Enzyme Inhibitors

  • N-(Phenethyl)-N-(benzodioxan-6-yl)-4-chlorobenzenesulfonamides (): Compound 5j demonstrates moderate acetylcholinesterase inhibition (IC₅₀ = 26.25 ± 0.11 μM), relevant for Alzheimer’s disease.
  • The bromine-rich substituent increases molecular weight and steric hindrance compared to the aminoethyl group .

Biological Activity

N-(2-Aminoethyl)-4-chlorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a chlorinated aromatic ring. Its chemical formula is C9_{9}H11_{11}ClN2_{2}O2_{2}S, which contributes to its unique reactivity and interaction with biological targets. The presence of both an amino group and a sulfonamide moiety allows it to mimic natural substrates, facilitating interactions with various enzymes.

The primary mechanism of action for this compound involves inhibition of specific enzymes. The sulfonamide structure enables it to bind to the active sites of target enzymes, disrupting metabolic pathways. This inhibition can lead to various therapeutic effects, including:

  • Antimicrobial Activity : Similar compounds have shown efficacy against bacterial infections by inhibiting folic acid synthesis.
  • Anticancer Activity : Studies indicate that derivatives of sulfonamide compounds exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Research indicates that related sulfonamides can effectively inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism typically involves competitive inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds with similar structures have demonstrated significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The IC50_{50} values for these compounds were often below 100 μM, indicating potent activity .

Table 1: Summary of Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50_{50} (μM)
N-(5-aryl-1,2,4-triazin-3-yl)HCT-116< 100
4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl)HeLa< 100
4-Chloro-N-(5-aryl-1,2,4-triazin-3-yl)MCF-7< 100

Cardiovascular Effects

In an isolated rat heart model, this compound was found to decrease coronary resistance and perfusion pressure. This effect is hypothesized to result from the compound's interaction with calcium channels, suggesting potential applications in managing cardiovascular conditions .

Case Studies and Research Findings

  • Cardiovascular Study : A study examining the effects of this compound on isolated rat hearts demonstrated a significant reduction in coronary resistance compared to controls. The compound's ability to modulate calcium channel activity was proposed as the underlying mechanism .
  • Anticancer Research : In vitro studies on various cancer cell lines revealed that derivatives of this compound exhibited substantial growth inhibition. For instance, one derivative showed over 60% inhibition against breast cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for N-(2-Aminoethyl)-4-chlorobenzenesulfonamide, and how can reaction efficiency be validated?

Methodological Answer: The synthesis of sulfonamide derivatives often involves nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and 1,2-diaminoethane. Key parameters include solvent choice (e.g., carbon tetrachloride for anhydrous conditions), temperature control (e.g., boiling water bath at ~80°C), and stoichiometric ratios. Reaction progress can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane). Post-synthesis, purification via recrystallization or column chromatography (silica gel, gradient elution) is critical. Yield optimization (>90%) is achievable by maintaining inert atmospheres and avoiding moisture .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm sulfonamide S=O asymmetric/symmetric stretching bands at ~1360 cm⁻¹ and 1150 cm⁻¹. The N-H stretch of the aminoethyl group appears at ~3300–3400 cm⁻¹.
  • NMR : In 1H^1H NMR, the aminoethyl protons resonate as a triplet at δ 2.8–3.2 ppm (NH2_2-CH2_2-), while aromatic protons from the 4-chlorophenyl group appear as a doublet (δ 7.6–8.0 ppm). 13C^{13}C NMR should show the sulfonamide sulfur-linked carbon at ~125–130 ppm and the chlorinated aromatic carbons at ~135–140 ppm .

Advanced Research Questions

Q. How does temperature influence the chemoselectivity of this compound in amidoalkylation reactions?

Methodological Answer: Temperature modulates reaction pathways by altering activation energies. For example, at 60–80°C, this compound selectively reacts with α,β-unsaturated carbonyls via Michael addition, confirmed by 1H^1H NMR loss of vinylic protons. At higher temperatures (>100°C), competing pathways (e.g., nucleophilic aromatic substitution) dominate. Kinetic studies (time-resolved FTIR or GC-MS) and DFT calculations (B3LYP/6-31G*) can map energy barriers and transition states .

Q. What methodologies assess the thermal stability of this compound in polymer gels?

Methodological Answer:

  • TGA : A sharp single-stage decomposition above 300°C indicates thermal stability. Mass loss curves should align with theoretical degradation of sulfonamide (calc. 60–70% residue).
  • DSC : Endothermic peaks near 200–250°C correlate with mesophasic transitions (e.g., gel-to-liquid crystalline). Specific heat capacity (Cp_p) can be calculated via modulated DSC to quantify energy absorption during phase changes .

Q. How can molecular docking predict the binding affinity of this compound to biological targets?

Methodological Answer:

  • Target Preparation : Use PDB structures (e.g., carbonic anhydrase II, PDB ID: 1CA2) and remove water/ligands.
  • Docking Software : AutoDock Vina or Schrödinger Glide. Parameterize the sulfonamide’s partial charges (AM1-BCC) and torsional bonds.
  • Analysis : Binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bonds (e.g., sulfonamide oxygen with Thr199) validate interactions. Compare with co-crystallized inhibitors (e.g., acetazolamide) for competitive binding studies .

Q. What strategies optimize QSAR models for this compound derivatives?

Methodological Answer:

  • Descriptor Selection : Include electronic (Hammett σ), steric (molar refractivity), and topological (Wiener index) parameters.
  • Model Validation : Use leave-one-out cross-validation (R2^2 > 0.8) and external test sets.
  • SAR Insights : Electron-withdrawing groups (e.g., -Cl) enhance bioactivity by increasing sulfonamide acidity (pKa_a ~10), as shown in IC50_{50} correlations against bacterial dihydropteroate synthase .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(2-Aminoethyl)-4-chlorobenzenesulfonamide
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N-(2-Aminoethyl)-4-chlorobenzenesulfonamide

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